(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with a unique structure that includes acetyl, chlorophenyl, formamido, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-acetylphenylamine, 2-chlorobenzoyl chloride, and 3-nitrobenzaldehyde. These compounds undergo a series of reactions, including acylation, amidation, and condensation, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.
Bacoside-A: A bioactive compound with medicinal properties.
Uniqueness
(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other compounds with similar structures but different functional groups and applications.
Properties
IUPAC Name |
N-[(E)-3-(4-acetylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-15(29)17-9-11-18(12-10-17)26-24(31)22(14-16-5-4-6-19(13-16)28(32)33)27-23(30)20-7-2-3-8-21(20)25/h2-14H,1H3,(H,26,31)(H,27,30)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKSLHCNJBPUIC-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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